What are the fundamental properties of the dibenzofuran core structure?
What are the fundamental properties of the dibenzofuran core structure?
An in-depth exploration of the fundamental properties, reactivity, and biological significance of the dibenzofuran scaffold, tailored for researchers, scientists, and drug development professionals.
The dibenzofuran core is a vital heterocyclic scaffold in medicinal chemistry and materials science. Comprising two benzene (B151609) rings fused to a central furan (B31954) ring, this tricyclic aromatic system exhibits a unique combination of rigidity, planarity, and electronic properties that make it a privileged structure in the design of novel therapeutic agents and functional organic materials. This technical guide provides a detailed overview of the fundamental properties of the dibenzofuran core, including its structural characteristics, electronic nature, and chemical reactivity, supplemented with experimental protocols and visual representations of key concepts.
Structural and Physical Properties
Dibenzofuran is a white, crystalline solid at room temperature, soluble in nonpolar organic solvents.[1] Its rigid and planar structure is a key determinant of its interaction with biological targets and its utility in electronic applications.
Chemical Structure and Numbering
The dibenzofuran molecule consists of a furan ring fused to two benzene rings. The standard numbering system, crucial for nomenclature and understanding substitution patterns, is illustrated below.
Caption: Chemical structure and numbering of the dibenzofuran core.
Aromaticity and Planarity
Dibenzofuran is an aromatic compound, fulfilling Hückel's rule with a total of 14 π-electrons delocalized across the tricyclic system.[2][3] X-ray crystallography studies have confirmed the high degree of planarity of the dibenzofuran core.[4][5] This planarity is a critical feature for intercalation into DNA and for π-π stacking interactions with biological macromolecules.
Quantitative Structural and Physical Data
The precise bond lengths, bond angles, and physical properties of dibenzofuran have been determined through various experimental techniques. These data are summarized in the tables below.
Table 1: Crystal Structure Data for Dibenzofuran [4][5]
| Parameter | Value |
| Bond Lengths (Å) | |
| C1-C2 | 1.388 |
| C2-C3 | 1.388 |
| C3-C4 | 1.389 |
| C4-C4a | 1.394 |
| C4a-C9b | 1.482 |
| C9b-C1 | 1.391 |
| C4a-O5 | 1.399 |
| C5a-O5 | 1.399 |
| C5a-C6 | 1.391 |
| C6-C7 | 1.389 |
| C7-C8 | 1.388 |
| C8-C9 | 1.388 |
| C9-C9a | 1.394 |
| C9a-C5a | 1.482 |
| C9a-C9b | 1.482 |
| Bond Angles (°) | |
| C1-C2-C3 | 121.2 |
| C2-C3-C4 | 120.4 |
| C3-C4-C4a | 118.1 |
| C4-C4a-C9b | 121.1 |
| C4a-C9b-C1 | 118.0 |
| C9b-C1-C2 | 121.2 |
| C4a-O5-C5a | 104.2 |
| C4a-C9b-C9a | 111.4 |
| O5-C4a-C9b | 112.9 |
| O5-C5a-C9a | 112.9 |
Table 2: Physical Properties of Dibenzofuran [1]
| Property | Value |
| Molecular Formula | C₁₂H₈O |
| Molar Mass | 168.19 g/mol |
| Melting Point | 81-85 °C |
| Boiling Point | 285 °C |
| Solubility | Insoluble in water, soluble in nonpolar organic solvents |
Electronic and Spectroscopic Properties
The electronic structure of dibenzofuran dictates its photophysical behavior and its reactivity. Understanding these properties is essential for its application in various scientific fields.
Frontier Molecular Orbitals
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic transitions and reactivity of a molecule. Theoretical calculations have provided insights into the energy levels of these orbitals for dibenzofuran.
Table 3: Calculated Electronic Properties of Dibenzofuran
| Parameter | Value (eV) | Reference |
| HOMO Energy | -6.265 | [6] |
| LUMO Energy | -1.237 | [6] |
| HOMO-LUMO Gap | 5.028 | [6][7][8] |
The relatively large HOMO-LUMO gap indicates high electronic stability.
Spectroscopic Data
The spectroscopic signature of dibenzofuran is well-characterized, providing a means for its identification and for studying its interactions.
Table 4: Spectroscopic Data for Dibenzofuran
| Technique | Key Features | Reference(s) |
| ¹H NMR (in CDCl₃) | δ 7.96 (d, 2H, H-4, H-6), 7.58 (t, 2H, H-2, H-8), 7.46 (t, 2H, H-1, H-9), 7.35 (d, 2H, H-3, H-7) | [9] |
| ¹³C NMR (in CDCl₃) | δ 156.3 (C-4a, C-5a), 127.2 (C-2, C-8), 124.4 (C-9a, C-9b), 122.8 (C-1, C-9), 120.9 (C-3, C-7), 111.7 (C-4, C-6) | [10] |
| UV-Vis Absorption (in cyclohexane) | λmax: 223, 243, 251, 284, 295 nm | [6][11] |
| Fluorescence Emission | λem: 314 nm (λex: 280 nm) | [7] |
Chemical Reactivity
The dibenzofuran core undergoes a variety of chemical transformations, with electrophilic substitution being a prominent reaction class. The regioselectivity of these reactions is a key consideration in the synthesis of dibenzofuran derivatives.
Electrophilic Aromatic Substitution
Electrophilic attack on the dibenzofuran nucleus preferentially occurs at the C-2, C-3, C-7, and C-8 positions. The precise position of substitution is influenced by the nature of the electrophile and the reaction conditions. For instance, nitration of dibenzofuran yields primarily the 3-nitro derivative.
Lithiation
Directed ortho-metalation, particularly lithiation, is a powerful tool for the functionalization of the dibenzofuran core. Treatment with organolithium reagents, such as n-butyllithium, typically leads to deprotonation at the C-4 and C-6 positions, providing a nucleophilic handle for the introduction of various substituents.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the dibenzofuran core.
Protocol for Nitration of Dibenzofuran (Electrophilic Substitution)
Objective: To synthesize 3-nitrodibenzofuran.
Materials:
-
Dibenzofuran
-
Fuming nitric acid
-
Acetic anhydride (B1165640)
-
Glacial acetic acid
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve dibenzofuran in a mixture of acetic anhydride and glacial acetic acid in a flask equipped with a stirrer.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-nitrodibenzofuran.
Protocol for Lithiation and Carboxylation of Dibenzofuran
Objective: To synthesize dibenzofuran-4-carboxylic acid.
Materials:
-
Dibenzofuran
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), aqueous solution
-
Separatory funnel
-
Stirring apparatus under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve dibenzofuran in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise to the stirred solution. A color change is typically observed.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Carefully add crushed dry ice to the reaction mixture in small portions.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Acidify the aqueous layer with dilute HCl to precipitate the carboxylic acid.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Role in Signaling Pathways and Drug Development
Dibenzofuran derivatives have emerged as promising scaffolds in drug discovery, with a number of compounds exhibiting potent biological activities. A notable example is their role as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is frequently dysregulated in cancer.
Caption: Inhibition of the mTOR signaling pathway by dibenzofuran derivatives.
Experimental and Analytical Workflows
The synthesis and characterization of dibenzofuran derivatives follow a structured workflow, from the initial reaction to the final structural elucidation.
Caption: A typical workflow for the synthesis and characterization of a dibenzofuran derivative.
Conclusion
The dibenzofuran core structure possesses a compelling set of fundamental properties that underpin its widespread use in scientific research and development. Its defined geometry, electronic characteristics, and versatile reactivity provide a robust platform for the design of complex molecules with tailored functions. The information and protocols presented in this guide offer a solid foundation for researchers aiming to explore and exploit the rich chemistry of the dibenzofuran scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. Absorption [Dibenzofuran] | AAT Bioquest [aatbio.com]
- 7. Spectrum [Dibenzofuran] | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Dibenzofuran(132-64-9) 1H NMR spectrum [chemicalbook.com]
- 10. op.niscpr.res.in [op.niscpr.res.in]
- 11. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]
